4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine
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Overview
Description
“4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” typically involves multiple steps, including:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, such as the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the 3,5-Dimethoxybenzyl Group: This step may involve the reaction of the piperidine ring with 3,5-dimethoxybenzyl chloride in the presence of a base.
Attachment of the 4-Fluorobenzylsulfonyl Group: This can be achieved through a nucleophilic substitution reaction where the piperidine derivative reacts with 4-fluorobenzylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield aldehydes or acids, while reduction of the sulfonyl group could produce a sulfide.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. This could provide insights into its potential as a therapeutic agent.
Medicine
In medicinal chemistry, “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” may be investigated for its pharmacological properties, including its efficacy and safety as a drug candidate.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to Receptors: The compound may interact with specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, thereby modulating biochemical pathways.
Signal Transduction: The compound might influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-chlorobenzyl)sulfonyl)piperidine
- 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-bromobenzyl)sulfonyl)piperidine
- 4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-methylbenzyl)sulfonyl)piperidine
Uniqueness
The uniqueness of “4-(((3,5-Dimethoxybenzyl)oxy)methyl)-1-((4-fluorobenzyl)sulfonyl)piperidine” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for example, could influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methoxymethyl]-1-[(4-fluorophenyl)methylsulfonyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO5S/c1-27-21-11-19(12-22(13-21)28-2)15-29-14-17-7-9-24(10-8-17)30(25,26)16-18-3-5-20(23)6-4-18/h3-6,11-13,17H,7-10,14-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBBNEZXEPCFRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COCC2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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